molecular formula C11H19NO5 B13332053 (S)-2-((tert-Butoxycarbonyl)amino)-2-((R)-tetrahydrofuran-3-yl)acetic acid

(S)-2-((tert-Butoxycarbonyl)amino)-2-((R)-tetrahydrofuran-3-yl)acetic acid

Cat. No.: B13332053
M. Wt: 245.27 g/mol
InChI Key: UKIWAWYDWRFUKS-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((tert-Butoxycarbonyl)amino)-2-(®-tetrahydrofuran-3-yl)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a tetrahydrofuran ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2-(®-tetrahydrofuran-3-yl)acetic acid typically involves the protection of an amino acid derivative with a tert-butoxycarbonyl group. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of tert-butoxycarbonyl derivatives often employs continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-2-(®-tetrahydrofuran-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The Boc-protected amino group can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-2-(®-tetrahydrofuran-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-2-(®-tetrahydrofuran-3-yl)acetic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The tetrahydrofuran ring provides structural stability and influences the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butoxycarbonyl derivatives of amino acids: These compounds share the Boc-protected amino group but differ in the side chain structure.

    Tetrahydrofuran derivatives: Compounds with similar tetrahydrofuran rings but different functional groups.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-2-(®-tetrahydrofuran-3-yl)acetic acid is unique due to the combination of the Boc-protected amino group and the tetrahydrofuran ring. This combination imparts specific reactivity and stability, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[(3R)-oxolan-3-yl]acetic acid

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-8(9(13)14)7-4-5-16-6-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1

InChI Key

UKIWAWYDWRFUKS-YUMQZZPRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]([C@H]1CCOC1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCOC1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.